molecular formula C7H16FO2P B14312622 Hexyl methylphosphonofluoridate CAS No. 113548-89-3

Hexyl methylphosphonofluoridate

Cat. No.: B14312622
CAS No.: 113548-89-3
M. Wt: 182.17 g/mol
InChI Key: IPRNMZIRVLGZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl methylphosphonofluoridate (CAS RN: 113548-89-3) is an organophosphorus compound with the molecular formula C₇H₁₆FO₂P. Its IUPAC name is this compound, and it is classified under Schedule 1A01 of chemical weapons precursors due to its structural similarity to nerve agents . The compound features a methyl group and a hexyl ester group bonded to a phosphorus atom, with a fluorine atom completing the tetrahedral coordination (Figure 1). Synonyms include O-hexyl methylphosphonofluoridate and n-hexyl methylphosphonofluoridate .

This compound shares the core structural motif of G-series nerve agents (e.g., sarin, soman), which inhibit acetylcholinesterase (AChE), leading to cholinergic toxicity.

Properties

CAS No.

113548-89-3

Molecular Formula

C7H16FO2P

Molecular Weight

182.17 g/mol

IUPAC Name

1-[fluoro(methyl)phosphoryl]oxyhexane

InChI

InChI=1S/C7H16FO2P/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3

InChI Key

IPRNMZIRVLGZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(C)F

Origin of Product

United States

Preparation Methods

Hexyl methylphosphonofluoridate can be synthesized through various methods. One common synthetic route involves the reaction of hexanol with methylphosphonic dichloride in the presence of a base, followed by fluorination . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hexyl methylphosphonofluoridate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form hexanol and methylphosphonic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.

Common reagents used in these reactions include bases (for substitution), water (for hydrolysis), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexyl methylphosphonofluoridate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl methylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It can inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine in synapses, causing overstimulation of muscles and nerves. The molecular targets and pathways involved are similar to those of other organophosphorus compounds, such as sarin .

Comparison with Similar Compounds

Structural and Chemical Properties

Hexyl methylphosphonofluoridate is compared below with key analogs:

Compound Name CAS RN Molecular Formula Alkyl Substituents Key Structural Features
This compound 113548-89-3 C₇H₁₆FO₂P Methyl, hexyl Long alkyl chain enhances lipophilicity
Cyclothis compound (GF) 329-99-7 C₇H₁₄FO₂P Methyl, cyclohexyl Cyclohexyl group increases steric hindrance
Isopropyl methylphosphonofluoridate (GB, sarin) 107-44-8 C₄H₁₀FO₂P Methyl, isopropyl Short chain; high volatility
3,3-Dimethylbutan-2-yl methylphosphonofluoridate (GD, soman) 96-64-0 C₇H₁₆FO₂P Methyl, pinacolyl Branched chain; resistance to hydrolysis
4-Methylpentyl methylphosphonofluoridate 959010-20-9 C₇H₁₆FO₂P Methyl, 4-methylpentyl Structural isomer of hexyl derivative

Key Observations :

  • Volatility: this compound’s longer alkyl chain reduces volatility compared to sarin (GB) and soman (GD), which have shorter or branched chains .
  • Hydrolysis Stability : The hexyl group may slow hydrolysis relative to GF (cyclohexyl), as steric hindrance from the cyclohexyl ring in GF accelerates degradation in aqueous environments .
Toxicity and Antidote Efficacy

Limited toxicity data exist for this compound, but insights can be drawn from related compounds:

  • GF (Cyclohexyl analog) : In rats, GF-induced toxicity was partially reversed by oximes (HI-6, obidoxime) combined with atropine, with HI-6 showing superior efficacy .
  • GB (Sarin): LD₅₀ in mice is ~172 µg/kg (intravenous), with rapid AChE inhibition. Reactivators like pralidoxime are effective if administered promptly .
Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) studies on nerve agents highlight structural distinctions:

  • ¹H/¹³C NMR Shifts: this compound’s NMR profile would differ from GF (cyclohexyl) and GB (isopropyl) due to alkyl chain length. For example, the hexyl group’s terminal CH₃ protons resonate at ~0.8–1.5 ppm, whereas cyclohexyl protons in GF appear at 1.4–2.2 ppm .
  • Detection Methods : Gas chromatography-mass spectrometry (GC-MS) can differentiate these compounds via fragmentation patterns (e.g., hexyl vs. cyclohexyl ions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.